molecular formula C8H7ClO2 B042575 2-Chlorophenylacetic acid CAS No. 2444-36-2

2-Chlorophenylacetic acid

Cat. No. B042575
CAS RN: 2444-36-2
M. Wt: 170.59 g/mol
InChI Key: IUJAAIZKRJJZGQ-UHFFFAOYSA-N
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Description

2-Chlorophenylacetic acid is a chemical compound with the molecular formula C8H7ClO2 . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Synthesis Analysis

The synthesis of 2-Chlorophenylacetic acid has been used in the creation of phenylacetoxy cellulosics and its halogenated derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chlorophenylacetic acid consists of a benzene ring with a chlorine atom and an acetic acid group attached to it .


Chemical Reactions Analysis

The acidity constant (pKa) of 2-Chlorophenylacetic acid in water has been evaluated . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chlorophenylacetic acid include a molecular weight of 170.59 g/mol . The acidity constant (pKa) of 2-Chlorophenylacetic acid in water has been evaluated .

Scientific Research Applications

Chemical Properties and Identification

2-Chlorophenylacetic acid is a chemical compound with the linear formula ClC6H4CH2CO2H . It has a molecular weight of 170.59 . It usually appears as a colorless or white powder or crystals .

Synthesis of Phenylacetoxy Cellulosics

One of the known applications of 2-Chlorophenylacetic acid is in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . These materials have potential applications in various fields, including materials science and pharmaceuticals.

Use in Titration

2-Chlorophenylacetic acid can be used in titration with 0.1M NAOH , where it shows a percentage between 98.5 - 101.5% . This property makes it useful in analytical chemistry for determining the concentration of other substances.

Infrared Spectrum Analysis

The infrared spectrum of 2-Chlorophenylacetic acid conforms to its structure . This property is useful in spectroscopic analysis for the identification and study of organic compounds.

Safety And Hazards

2-Chlorophenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJAAIZKRJJZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179194
Record name (2-Chlorophenyl)acetic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chlorophenylacetic acid

CAS RN

2444-36-2
Record name (2-Chlorophenyl)acetic acid
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Record name o-Chlorophenylacetic acid
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Record name o-Chlorophenylacetic acid
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Record name (2-Chlorophenyl)acetic acid
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Record name o-chlorophenylacetic acid
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Record name O-CHLOROPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

225.5 g (1 mol) of N-t.-butyl-(2-chlorophenyl)-acetamide (melting point: 128°-130° C.) and 281 g of 15% strength NaOH (1.05 mols) are heated at 260° C., while stirring, for 3 hours in a 0.7 l nickel autoclave. The autoclave is cooled and the reaction mixture is run into a distillation apparatus. Distillation through a 30 cm column up to a head temperature of 100° C. gives 71.5 g of t.-butylamine of 97% purity, corresponding to a yield of 95% of the theoretical yield. 200 ml of water and 100 ml of 30% strength hydrochloric acid are added to the distillation bottom product. The acid which has been precipitated is filtered off with suction and dried in vacuo. 157.8 g of o-chlorophenylacetic acid of melting point 95° C. are obtained.
Name
butyl-(2-chlorophenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 L
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the solubility characteristics of 2-chlorophenylacetic acid?

A: 2-chlorophenylacetic acid exhibits varying solubility in different solvents. Research indicates its solubility increases with temperature. At a given temperature, it demonstrates highest solubility in 2-butanone, followed by solvents like acetone, isopropanol, and ethylacetate. Its solubility is considerably lower in water. [] This information is crucial for designing purification and recrystallization processes.

Q2: Can 2-chlorophenylacetic acid be optically resolved, and what is the significance?

A: Yes, racemic 2-chlorophenylacetic acid can be resolved into its enantiomers using a chiral resolving agent like O,O'-dibenzoyltartaric acid (DBTA) in the presence of copper(II) acetate. [] This resolution is significant because many pharmaceutical applications require single enantiomers of chiral molecules to ensure optimal efficacy and minimize potential side effects.

Q3: How is 2-chlorophenylacetic acid utilized in the synthesis of pharmaceuticals?

A: 2-chlorophenylacetic acid serves as a key building block in synthesizing various pharmaceutical compounds. For example, it is used in the production of Clopidogrel analogs, which are known for their anti-platelet aggregation activities. [] Additionally, it plays a crucial role in the multistep synthesis of Vadimezan, a tumor vascular disrupting agent. []

Q4: Are there alternative synthetic routes for incorporating the 2-chlorophenyl acetyl moiety into target molecules?

A: While direct esterification or amidation of 2-chlorophenylacetic acid is commonly used [], alternative strategies can be employed. One approach involves first incorporating a readily modifiable group, like a halogen, into the target molecule. This group can then be substituted with the 2-chlorophenyl acetyl moiety through reactions like the Ullmann reaction, as seen in the synthesis of Azoxystrobin (Amistar). [] This approach provides flexibility and can be advantageous in specific synthetic scenarios.

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